molecular formula C26H19BrN2O3 B11999983 1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate CAS No. 767332-55-8

1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate

Cat. No.: B11999983
CAS No.: 767332-55-8
M. Wt: 487.3 g/mol
InChI Key: CBDMKKQMNIZDSV-LQKURTRISA-N
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Description

1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate, with the chemical formula C22H16Br2N2O3, is a complex organic compound. It belongs to the class of hydrazones and contains both naphthalene and benzoyl moieties. This compound exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:

The synthetic preparation of this compound involves several steps. One common route includes the condensation of 2-naphthylamine with 4-bromobenzoyl chloride, followed by the reaction with hydrazine hydrate. The resulting product is then esterified with 3-methylbenzoic acid.

Reaction Conditions:

    Step 1: Condensation of 2-naphthylamine with 4-bromobenzoyl chloride:

    Step 2: Hydrazinolysis:

    Step 3: Esterification:

Industrial Production:

Industrial-scale production methods may involve modifications to improve yield, scalability, and safety.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the carbonyl group.

    Substitution: Substituents on the benzene rings can be replaced. Common reagents include strong acids, bases, and reducing agents.

Major products:

  • Reduction: Formation of the corresponding hydrazine derivative.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate finds applications in:

    Chemistry: As a building block for designing new ligands or catalysts.

    Biology: Investigating interactions with biological macromolecules.

    Medicine: Potential therapeutic applications (requires further research).

    Industry: Used in material science and organic synthesis.

Mechanism of Action

While there are related compounds, the unique combination of naphthalene, benzoyl, and hydrazonoyl groups sets 1-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate apart.

Comparison with Similar Compounds

  • 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Properties

CAS No.

767332-55-8

Molecular Formula

C26H19BrN2O3

Molecular Weight

487.3 g/mol

IUPAC Name

[1-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate

InChI

InChI=1S/C26H19BrN2O3/c1-17-5-4-7-20(15-17)26(31)32-24-14-11-18-6-2-3-8-22(18)23(24)16-28-29-25(30)19-9-12-21(27)13-10-19/h2-16H,1H3,(H,29,30)/b28-16+

InChI Key

CBDMKKQMNIZDSV-LQKURTRISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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